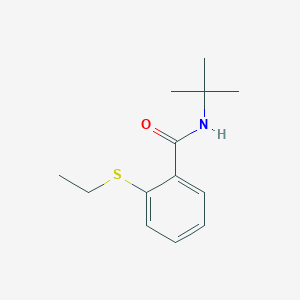

N-tert-butyl-2-(ethylsulfanyl)benzamide

Description

N-tert-Butyl-2-(ethylsulfanyl)benzamide is a benzamide derivative featuring a tert-butyl group on the amide nitrogen and an ethylsulfanyl (ethylthio) substituent at the ortho position of the benzene ring. Benzamides are widely studied for their roles in medicinal chemistry, particularly as modulators of neuronal nicotinic acetylcholine receptors (nAChRs) and bioactive scaffolds in drug discovery .

Properties

Molecular Formula |

C13H19NOS |

|---|---|

Molecular Weight |

237.36 g/mol |

IUPAC Name |

N-tert-butyl-2-ethylsulfanylbenzamide |

InChI |

InChI=1S/C13H19NOS/c1-5-16-11-9-7-6-8-10(11)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

InChI Key |

YENLEXWXGMCNPH-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-(ethylsulfanyl)benzamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper triflate (Cu(OTf)2) at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. The use of solvent-free conditions and recyclable catalysts like sulfated polyborate has been reported to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, trifluoromethane sulfonic acid, and various metal catalysts. Reaction conditions often involve moderate temperatures and solvent-free environments to enhance efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-tert-butyl-2-(ethylsulfanyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities by binding to active sites or altering protein conformation. Pathways involved in its action include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on benzamide derivatives with tert-butyl or related substituents, highlighting substituent effects on melting points, synthetic yields, and biological activities.

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected Benzamide Derivatives

Amide Substituent Effects :

- The tert-butyl group (e.g., 10d-1) reduces melting points compared to smaller alkyl groups (e.g., 10c: 176–178°C vs. 10d-1: 119–120°C), likely due to steric hindrance disrupting crystal packing .

- Phenethyl substituents (Rip-B, Rip-D) exhibit lower melting points (~90–96°C), correlating with increased flexibility and reduced crystallinity .

- Aromatic Substituent Effects: Electron-rich heterocycles (e.g., pyrazolyl in 10d-1) enhance stability and purity (>90%) compared to polar hydroxy groups (Rip-D: 34% yield) . Bulky aryl groups (e.g., 10d-3-2 with phenyl-pyrazolyl) slightly elevate melting points (105–106°C) compared to non-aryl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.